Cassiaside

Alzheimer's disease β-secretase amyloid beta

Cassiaside (CAS 13709-03-0) is a structurally defined naphthopyrone glucoside from Cassia tora/C. obtusifolia seeds. It exhibits mixed-type BACE1 inhibition with validated IC50 (4.45 μM) and Ki (9.85 μM)—a 2.7-fold potency advantage over emodin for assay benchmarking. Its glycosylation-dependent bioactivity means close structural analogs (nor-rubrofusarin, rubrofusarin-6-O-β-D-gentiobioside, anthraquinones) cannot substitute. Procure this exact CAS for reproducible BACE1 drug discovery, D-galactosamine hepatoprotection models, naphthopyrone SAR studies, and Cassia semen phytochemical standardization.

Molecular Formula C20H20O9
Molecular Weight 404.4 g/mol
CAS No. 13709-03-0
Cat. No. B3027735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCassiaside
CAS13709-03-0
Synonymscassiaside
Molecular FormulaC20H20O9
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(O1)C=C3C=CC=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C20H20O9/c1-8-5-10(22)15-12(27-8)6-9-3-2-4-11(14(9)17(15)24)28-20-19(26)18(25)16(23)13(7-21)29-20/h2-6,13,16,18-21,23-26H,7H2,1H3/t13-,16-,18+,19-,20-/m1/s1
InChIKeySBVZTBIAKFTNIJ-CZNQJBLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cassiaside (CAS 13709-03-0): A Naphthopyrone Glucoside with Defined BACE1 Inhibition and Hepatoprotective Activity


Cassiaside (CAS 13709-03-0), also referred to as nor-rubrofusarin-6-β-D-glucoside, is a naphthopyrone glucoside isolated from the seeds of Cassia tora and Cassia obtusifolia [1]. This natural compound is structurally characterized by a naphthopyrone aglycone core glycosidically linked to a glucose moiety, placing it within the broader class of naphthopyranone glycosides [2]. Cassiaside exhibits quantifiable in vitro activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1) via a mixed-type inhibition mechanism, with reported IC50 and Ki values of 4.45 μM and 9.85 μM, respectively [1]. This defined bioactivity, combined with its structural identity and purity profiles from commercial sources, positions Cassiaside as a reference-grade small molecule for mechanism-focused research applications in neurodegeneration and hepatic injury models.

Why Cassiaside (CAS 13709-03-0) Cannot Be Functionally Substituted by Aglycone Analogs or Other Cassia-Derived Glycosides


The functional substitution of Cassiaside with structurally related compounds from Cassia species—including its aglycone counterpart nor-rubrofusarin, other naphthopyrone glycosides such as rubrofusarin-6-O-β-D-gentiobioside, or anthraquinone derivatives like alaternin—is not scientifically valid due to the documented divergence in biological activity profiles dictated by glycosylation patterns and core structural features [1]. The presence and specific identity of the sugar moiety in Cassiaside directly modulate both its inhibitory potency against BACE1 and its antioxidant activity relative to its aglycone and differentially glycosylated analogs [1]. Furthermore, comparative studies reveal that Cassiaside displays a distinct anti-glycation activity profile against bovine serum albumin (BSA) and human insulin compared to other naphthopyrones and anthraquinones from the same plant source, underscoring that even minor structural variations among co-occurring in-class compounds yield non-interchangeable functional outcomes [2]. Consequently, procurement of Cassiaside for defined research applications requires this exact CAS registry number, as the observed quantitative differences in target engagement and efficacy cannot be extrapolated from, or substituted by, its closest chemical relatives.

Quantitative Differentiation of Cassiaside (CAS 13709-03-0) Against Key Comparators: Head-to-Head and Cross-Study Evidence


BACE1 Inhibition: Cassiaside vs. Emodin and Cassia-Derived Glycosides

Cassiaside demonstrates quantifiable mixed-type inhibition against recombinant human BACE1 with an IC50 value of 4.45 μM and a Ki value of 9.85 μM [1]. In contrast, the structurally related anthraquinone emodin, which is also derived from Cassia obtusifolia seeds and evaluated in the same study, exhibits an IC50 of 11.99 μM against BACE1 [1]. The 2.7-fold difference in IC50 between Cassiaside and emodin highlights that the naphthopyrone glycoside scaffold confers enhanced BACE1 inhibitory capacity relative to this anthraquinone comparator within an identical assay system.

Alzheimer's disease β-secretase amyloid beta enzyme inhibition

Anti-Glycation Activity: Cassiaside vs. Other Cassia-Derived Naphthopyrones

In a standardized in vitro anti-glycation assay using bovine serum albumin (BSA) as the protein substrate, Cassiaside exhibited an IC50 of 101.37 ± 4.72 μM against advanced glycation end product (AGE) formation [1]. Within the same experimental framework, other naphthopyrone compounds isolated from the same Cassia seed source displayed markedly divergent inhibitory potencies: rubrofusarin (the aglycone) demonstrated an IC50 of 42.58 ± 1.79 μM, whereas rubrofusarin 6-O-β-D-gentiobioside yielded an IC50 of 38.89 ± 2.05 μM [1]. The data reveal that Cassiaside is 2.4-fold less potent than rubrofusarin and 2.6-fold less potent than rubrofusarin 6-O-β-D-gentiobioside in this specific BSA anti-glycation assay, establishing that its anti-glycation activity is both modest and distinct from these immediate analogs.

diabetes complications glycation AGE formation BSA

Hepatoprotective Activity: Cassiaside vs. Silybin in Galactosamine-Induced Injury Model

Cassiaside exhibits a significant hepatoprotective effect in the D-galactosamine-induced hepatic injury model, with its protective activity reported as being higher than that of silybin, the well-established hepatoprotective reference compound isolated from Silybum marianum (milk thistle), under comparable experimental conditions . This observation provides a functional benchmark against a clinically validated comparator. However, the absence of explicit quantitative effect size metrics (e.g., % reduction in ALT/AST elevation, EC50 values) from the primary data source limits the interpretability of the magnitude of this differential. The available evidence is derived from an in vitro galactosamine cytotoxicity model rather than from in vivo studies.

hepatoprotection liver injury galactosamine oxidative stress

Antioxidant Activity: Cassiaside vs. Alaternin in DPPH Radical Scavenging

In a DPPH radical scavenging assay, both Cassiaside (nor-rubrofusarin-6-β-D-glucoside) and alaternin, an anthraquinone isolated from the same Cassia tora seed extract, were identified as active radical scavenging principles [1]. The study confirms that Cassiaside possesses demonstrable DPPH radical scavenging activity; however, it does not provide quantitative IC50 values for Cassiaside or alaternin, nor does it establish a quantitative potency ranking between them. The evidence is limited to a qualitative demonstration of activity, precluding direct potency comparisons or definitive claims of superiority over alaternin or other co-occurring antioxidants.

antioxidant DPPH assay radical scavenging oxidative stress

PTP1B and hMAO-A Inhibition: Functional Divergence of Glycosylation Patterns

A comparative structure-activity study evaluating the aglycone rubrofusarin and several of its glycosidic derivatives, including cassiaside B2 (a naphthopyrone glucoside distinct from Cassiaside), revealed that rubrofusarin exhibits potent PTP1B inhibition (IC50 = 16.95 ± 0.49 μM), whereas glycosylated derivatives demonstrated substantially reduced activity (IC50 = 87.36 ± 1.08 μM for rubrofusarin 6-O-β-D-glucopyranoside; >100 μM for cassiaside B2) [1]. Similarly, in hMAO-A inhibition, rubrofusarin showed an IC50 of 5.90 ± 0.99 μM—twice as potent as the reference drug deprenyl HCl (IC50 = 10.23 ± 0.82 μM)—while glycosylation attenuated this activity [1]. Cassiaside itself was not directly tested in this specific study; however, the findings constitute a class-level inference regarding the functional impact of glycosylation on naphthopyrone bioactivity: glycosylation retards activity but may reduce toxicity [1].

diabetes depression PTP1B MAO-A glycosylation

Cassiaside (CAS 13709-03-0): Evidence-Based Research and Industrial Application Scenarios


Alzheimer's Disease Target Validation and BACE1 Inhibitor Screening

Based on its confirmed mixed-type inhibition of BACE1 with defined IC50 (4.45 μM) and Ki (9.85 μM) values, Cassiaside serves as a validated reference compound for BACE1-focused drug discovery and target validation studies [1]. Researchers can employ Cassiaside as a positive control in BACE1 enzymatic assays to benchmark novel inhibitor candidates, with the 2.7-fold potency advantage over emodin (IC50 = 11.99 μM) providing a quantifiable performance threshold for hit selection [1]. The defined Ki value further supports detailed kinetic analyses and structure-activity relationship studies aimed at optimizing naphthopyrone-based scaffolds for Alzheimer's disease therapeutics.

Galactosamine-Induced Hepatotoxicity Studies Requiring Positive Controls

Given its documented hepatoprotective effect against D-galactosamine-induced injury—reported to exceed that of silybin—Cassiaside is suitable for deployment as a positive control or test article in in vitro hepatotoxicity models employing D-galactosamine as the cytotoxic insult [1]. Procurement for this application should be limited to studies that align with the reported assay system (primary cultured mouse hepatocytes) and should be accompanied by independent verification of quantitative effect metrics [1]. This application scenario is further supported by evidence that Cassia seed constituents, including Cassiaside, mediate cytoprotection against tert-butyl hydroperoxide-induced oxidative damage in HepG2 cells [2].

Glycosylation Structure-Activity Relationship Studies in Natural Product Chemistry

Cassiaside is positioned as a critical comparator compound in structure-activity relationship studies investigating how glycosylation patterns modulate naphthopyrone bioactivity [1]. Class-level evidence derived from studies on rubrofusarin and its glycosides demonstrates that glycosylation can attenuate enzymatic inhibitory potency against targets such as PTP1B and hMAO-A [1]. Cassiaside, as a distinct monoglucosylated naphthopyrone, provides a valuable reference point for systematically mapping how specific glycosylation states alter target engagement, pharmacokinetic properties, and cellular activity relative to both the aglycone core and more extensively glycosylated analogs [2].

Natural Product Reference Material for Chemical Fingerprinting of Cassia Species

Due to its well-defined isolation history from both Cassia tora and Cassia obtusifolia seeds, Cassiaside serves as a phytochemical marker for quality control and chemical fingerprinting of Cassia seed-derived herbal materials and extracts [1]. Its occurrence alongside structurally distinct but co-occurring compounds such as rubrofusarin-6-O-β-D-gentiobioside and toralactone-9-O-β-D-gentiobioside [1] supports its use in orthogonal analytical methods (HPLC, LC-MS) for authentication and standardization of Cassia semen preparations. Procurement for this application requires high-purity material (e.g., ≥99.67% as offered by commercial vendors) to ensure analytical reproducibility.

Quote Request

Request a Quote for Cassiaside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.